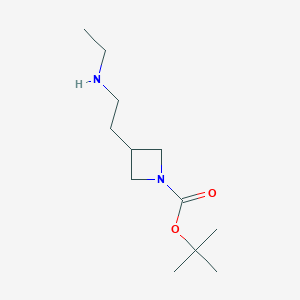![molecular formula C16H16O B13960693 1,2,3,4-Tetramethyldibenzo[b,d]furan CAS No. 138522-90-4](/img/structure/B13960693.png)
1,2,3,4-Tetramethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyldibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a fused ring structure consisting of two benzene rings and one furan ring The presence of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzofuran structure makes 1,2,3,4-tetramethyldibenzofuran unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyldibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 1,2,3,4-tetramethyldibenzofuran .
Industrial Production Methods: Industrial production of 1,2,3,4-tetramethyldibenzofuran typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetramethyldibenzofuran undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Friedel-Crafts Acylation: Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study steric interactions and reaction mechanisms.
Biology and Medicine: While specific biological applications are less documented, dibenzofuran derivatives are known for their biological activities, including anti-tumor and antibacterial properties.
Industry: The compound’s stability and unique structure make it useful in materials science and as a precursor for synthesizing other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetramethyldibenzofuran involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product . The steric interactions between the methyl groups and other substituents can influence the reaction pathway and product distribution .
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetramethyldibenzofuran: This compound has a similar structure but with methyl groups at different positions.
Dibenzofuran: The parent compound without any methyl substitutions.
Other Methylated Dibenzofurans: Compounds with varying numbers and positions of methyl groups.
Uniqueness: 1,2,3,4-Tetramethyldibenzofuran is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and steric interactions. This makes it a valuable compound for studying the effects of methyl substitution on the properties and reactions of dibenzofurans.
Eigenschaften
CAS-Nummer |
138522-90-4 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3 |
InChI-Schlüssel |
ORMRTWDNPANISK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
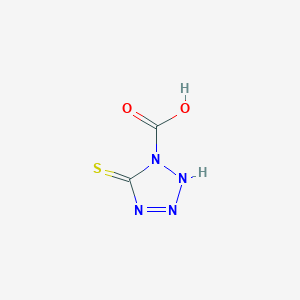
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

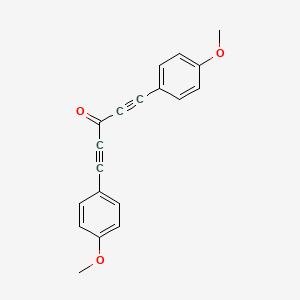
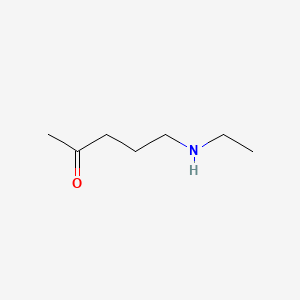
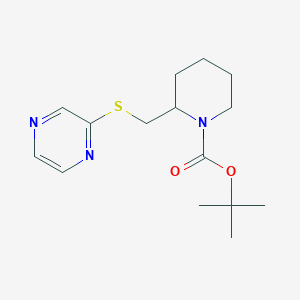

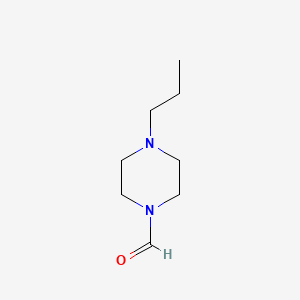
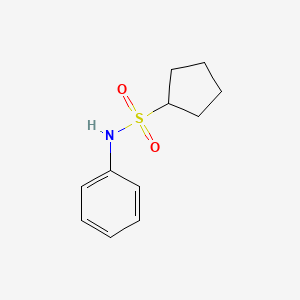
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
